3-Heptenoic acid - 29901-85-7

3-Heptenoic acid

Catalog Number: EVT-337366
CAS Number: 29901-85-7
Molecular Formula: C7H12O2
Molecular Weight: 128.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Source and Occurrence:

  • Seafood: (E)-3-Heptenoic acid is a key odorant contributing to the characteristic aroma of cooked prawns and lobsters. []

Role in Scientific Research:

  • Food Chemistry: (E)-3-Heptenoic acid is studied for its contribution to the flavor profile of various food products, particularly seafood. []
  • Chemical Ecology: It is investigated for its potential role as a semiochemical, particularly as a component of insect pheromones. []
Synthesis Analysis
  • Wittig Reaction: A common approach involves the reaction of an aldehyde with a phosphonium ylide derived from a phosphonium salt and a strong base. This method allows for the introduction of the double bond with high stereoselectivity. []
Mechanism of Action
  • Odor Perception: It interacts with olfactory receptors in the nasal cavity, triggering a signaling cascade that leads to the perception of a specific odor. []
  • Pheromonal Activity: In insects, (E)-3-Heptenoic acid, often in combination with other compounds, binds to specific chemoreceptors, influencing insect behavior such as mate attraction. []
Physical and Chemical Properties Analysis
  • Odor: Described as fatty, pungent, and waxy with a slight citrus note. []
Applications
  • Research Tool: (E)-3-Heptenoic acid serves as a valuable tool in chemical ecology research, particularly in studies involving insect pheromones and their potential applications in pest management strategies. []

(E)-3-Heptenoic acid

    Compound Description: (E)-3-Heptenoic acid is an unsaturated fatty acid with a double bond in the trans configuration at the 3rd carbon atom. It is a volatile compound contributing to the aroma of various foods, including cooked prawns [, ].

    Relevance: (E)-3-Heptenoic acid is a stereoisomer of 3-heptenoic acid, sharing the same molecular formula and connectivity but differing in the spatial arrangement around the double bond. (E)-3-Heptenoic acid possesses a significantly lower odor threshold than 3-heptenoic acid, meaning it is detectable by humans at much lower concentrations []. This suggests that the stereochemistry of the double bond significantly impacts the compound's sensory properties.

2-Acetyl-1-pyrroline

    Compound Description: 2-Acetyl-1-pyrroline is a powerful aroma compound known for its characteristic "popcorn" or "roasted" odor. It is found in various cooked foods, including prawns [].

    Relevance: While not structurally similar to 3-heptenoic acid, 2-acetyl-1-pyrroline is identified as a major contributor to the overall aroma profile of cooked prawns alongside (E)-3-heptenoic acid []. This highlights the complex interplay of various odorants in shaping the final flavor perception of food.

3-(Methylthio)propanal

    Compound Description: 3-(Methylthio)propanal, also known as methional, is a volatile sulfur compound that contributes to the cooked potato-like aroma of various foods, including prawns [].

    Relevance: Similar to 2-acetyl-1-pyrroline, 3-(methylthio)propanal is highlighted as a key aroma compound in cooked prawns, further emphasizing the diverse range of odorants present in these crustaceans [].

(Z)-1,5-Octadien-3-one

    Compound Description: (Z)-1,5-Octadien-3-one is an unsaturated ketone responsible for the "metallic", "mushroom-like" aroma. It is found in cooked prawns and contributes to their characteristic flavor [].

    Relevance: (Z)-1,5-Octadien-3-one, along with 3-heptenoic acid and other aforementioned compounds, contributes to the complex aroma profile of cooked prawns [].

4-Hydroxy-2,5-dimethyl-3(2H)-furanone

    Compound Description: 4-Hydroxy-2,5-dimethyl-3(2H)-furanone, also known as Furaneol, is a heterocyclic compound with a sweet, caramel-like aroma. It is found in various fruits and cooked foods, including fried prawn meat [].

    Relevance: While not structurally related to 3-heptenoic acid, 4-hydroxy-2,5-dimethyl-3(2H)-furanone is identified as a key aroma compound in fried prawn meat, highlighting the impact of cooking methods on the volatile profile of food [].

2-Aminoacetophenone

    Compound Description: 2-Aminoacetophenone is an aromatic ketone with a sweet, floral-like odor. It is found in various foods, including cooked prawns [].

    Relevance: Similar to other compounds listed, 2-aminoacetophenone contributes to the complex aroma of cooked prawns, demonstrating the presence of diverse chemical classes in shaping food flavor [].

(E)-3-Methyl-2-heptenoic acid

    Compound Description: (E)-3-Methyl-2-heptenoic acid is an unsaturated fatty acid and a component of the sex pheromone blend of Callosobruchus maculatus, also known as the cowpea weevil [, , ].

(Z)-3-Methyl-2-heptenoic acid

    Compound Description: (Z)-3-Methyl-2-heptenoic acid, similar to its (E)-isomer, is a component of the sex pheromone blend of Callosobruchus maculatus [, , ]. It also shares structural similarities with 3-heptenoic acid.

3-Methyleneheptanoic acid

    Compound Description: 3-Methyleneheptanoic acid is a fatty acid identified as a component of the sex pheromone blend of Callosobruchus maculatus [, ].

(Z)-3-Methyl-3-heptenoic acid

    Compound Description: (Z)-3-Methyl-3-heptenoic acid is another component of the sex pheromone blend of Callosobruchus maculatus [, ].

(E)-3-Alkenoic acids

    Compound Description: (E)-3-Alkenoic acids are a homologous series of unsaturated fatty acids with a double bond in the trans configuration at the 3rd carbon atom. This series includes (E)-3-heptenoic acid [].

    Relevance: Exploring the odor profiles of the (E)-3-alkenoic acids series provides insights into the structure-odor relationships within this class of compounds. The research showed a relationship between the carbon chain length and perceived odor quality []. This information contributes to a deeper understanding of how subtle structural variations within a chemical class can lead to distinct sensory experiences.

Properties

CAS Number

29901-85-7

Product Name

3-Heptenoic acid

IUPAC Name

hept-3-enoic acid

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

InChI

InChI=1S/C7H12O2/c1-2-3-4-5-6-7(8)9/h4-5H,2-3,6H2,1H3,(H,8,9)

InChI Key

BCYXFRMDZWKZSF-UHFFFAOYSA-N

SMILES

CCCC=CCC(=O)O

Canonical SMILES

CCCC=CCC(=O)O

Isomeric SMILES

CCC/C=C\CC(=O)O

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